molecular formula C15H13N5O3S B10999496 methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10999496
M. Wt: 343.4 g/mol
InChI Key: XBTCXZBSCZWGDT-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a carboxylate ester at position 4, and an amide-linked pyrazole moiety at position 2.

Properties

Molecular Formula

C15H13N5O3S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(3-pyridin-3-yl-1H-pyrazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H13N5O3S/c1-8-12(14(22)23-2)17-15(24-8)18-13(21)11-6-10(19-20-11)9-4-3-5-16-7-9/h3-7H,1-2H3,(H,19,20)(H,17,18,21)

InChI Key

XBTCXZBSCZWGDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid with 5-methyl-1,3-thiazole-4-carboxylic acid methyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, triggering signaling cascades that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrazole- and thiazole-based derivatives synthesized in recent studies. Below is a detailed comparison based on substituent patterns, synthetic routes, and inferred physicochemical properties.

Key Observations:

Functional Group Diversity :

  • The target compound uniquely combines a thiazole core with a pyridine-functionalized pyrazole, whereas analogs like 5c and 7a prioritize thioether-linked heterocycles (benzothiazole, thiadiazole). The amide bond in the target compound likely improves hydrolytic stability compared to thioethers, which are prone to oxidative metabolism .
  • 10a () shares a nitrile group with 5c and 7a , but its triazine-dione substituent introduces redox-sensitive functionality absent in the target compound.

Synthetic Challenges :

  • The target compound’s synthesis likely requires multi-step protocols, such as amide coupling (as in ’s Scheme 1) or cyclocondensation. By contrast, 5c and 7a are synthesized via single-step nucleophilic substitutions, achieving higher yields (60–70%) .

Physicochemical Properties :

  • The pyridin-3-yl group in the target compound may enhance aqueous solubility compared to 5c ’s benzothiazole (logP reduction inferred).
  • 7a ’s lower molecular weight (~295 vs. ~345) suggests better membrane permeability, though the target’s carboxylate ester could facilitate prodrug strategies.

Biological Activity

Methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by various case studies and research findings.

Chemical Structure

The compound can be described by the following structural formula:

C13H12N4O3S\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of pyrazole and thiazole can inhibit cancer cell proliferation. A related compound demonstrated IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating potent activity against tubulin polymerization and cell cycle arrest at the G2/M phase .
CompoundIC50 (mM)Mechanism of Action
Compound 50.08 - 12.07Inhibits tubulin polymerization
Related Pyrazole73 - 84Antioxidant activity

2. Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has also been documented:

  • A study highlighted that similar pyrazole derivatives inhibited the release of TNF-alpha in LPS-stimulated macrophages, showing a significant reduction in inflammatory markers .
CompoundTNF-alpha Inhibition (%)Concentration (mM)
Pyrazole Derivative97.7%10

3. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress:

  • Compounds structurally related to this compound have shown promising antioxidant activities in various assays, suggesting their potential as protective agents against oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their mechanisms and potential applications:

  • Study on Pyrazole Derivatives : This research evaluated a series of aminopyrazoles for anticancer activity, revealing that certain derivatives could effectively inhibit cancer cell growth through specific molecular interactions with tubulin .
  • Inflammation Modulation : A study focused on the anti-inflammatory effects of similar compounds demonstrated their ability to inhibit key inflammatory pathways, particularly through the modulation of cytokine release in immune cells .
  • Antioxidant Efficacy : Research into the antioxidant properties of thiazole-based compounds showed significant free radical scavenging abilities, which are essential for developing therapeutic agents targeting oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Cyclocondensation of ethyl acetoacetate with thiourea derivatives under acidic conditions to form the thiazole ring .

Pyrazole-Pyridine Intermediate : Reacting 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid with thionyl chloride to generate the acyl chloride, followed by coupling with the thiazole amine group .

Esterification : Final methylation using methyl iodide in the presence of a base (e.g., K2_2CO3_3) .
Critical conditions include temperature control (60–80°C for cyclocondensation), solvent selection (DMF for coupling), and stoichiometric ratios (1:1.2 for acyl chloride:amine) to minimize side products .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., pyridine aromatic protons at δ 8.5–9.0 ppm) and carbonyl signals (amide C=O at ~168 ppm) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–N in the amide bond: ~1.33 Å) and dihedral angles between thiazole and pyrazole rings to confirm spatial orientation .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 375.08) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays with ATP analogs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC50_{50} calculations .
  • Solubility and Stability : Measure logP (e.g., using shake-flask method) and pH-dependent stability in simulated physiological buffers .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) predict the binding affinity and reactivity of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate interactions with kinase active sites (e.g., PyMol for visualization). Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the pyridine nitrogen and amide carbonyl .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may alter activity in cell-based vs. cell-free systems .
  • Cell Permeability : Measure P-gp efflux ratios (Caco-2 assays) to explain discrepancies between in vitro potency and in vivo efficacy .

Q. How can reaction engineering and process intensification improve the scalability of its synthesis?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors for the acyl chloride coupling step (residence time: 10 min, 70°C) to enhance yield (>85%) and reduce byproducts .
  • Catalyst Optimization : Screen heterogeneous catalysts (e.g., immobilized lipases) for esterification to avoid base-sensitive degradation .
  • DoE (Design of Experiments) : Use Taguchi methods to optimize variables (temperature, solvent ratio, catalyst loading) in a reduced experimental space .

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